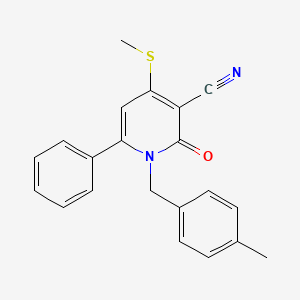

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

説明

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a substituted dihydropyridine derivative characterized by a 4-methylbenzyl group at position 1, a methylsulfanyl group at position 4, and a phenyl group at position 6. This scaffold is part of a broader class of 2-pyridone derivatives, which are known for diverse biological activities, including antioxidant, antibacterial, and antitumor properties .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-15-8-10-16(11-9-15)14-23-19(17-6-4-3-5-7-17)12-20(25-2)18(13-22)21(23)24/h3-12H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONAPNFCXJFJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with significant potential in pharmacology. With the molecular formula C21H18N2OS and a molecular weight of approximately 346.45 g/mol, this compound features a pyridine ring and various functional groups that contribute to its biological activities. Notably, it has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is crucial in inflammation and pain pathways.

Chemical Structure and Properties

The compound's structure includes:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Methyl sulfanyl group : Contributes to its unique chemical properties.

- Carbonitrile group : Enhances its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2OS |

| Molecular Weight | 346.45 g/mol |

| Boiling Point | 508.4 ± 50.0 °C (predicted) |

| Density | 1.25 ± 0.1 g/cm³ |

COX-2 Inhibition

Research suggests that 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile acts as a selective inhibitor of COX-2. This enzyme is involved in the inflammatory response, and selective inhibitors are sought after for their reduced gastrointestinal side effects compared to traditional NSAIDs.

Mechanism of Action :

The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This mechanism positions it as a candidate for developing anti-inflammatory medications.

Antimicrobial Properties

In addition to COX-2 inhibition, this compound may exhibit antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the efficacy of 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile.

Table 2: Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(4-Methylbenzyl)-4-(methylsulfanyl)-2-oxo... | COX-2 Inhibition | TBD |

| Compound A (similar structure) | Antibacterial | 10.5 |

| Compound B | Urease Inhibition | 5.0 |

| Compound C | Acetylcholinesterase Inhibition | 3.0 |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

*Abbreviations: Cl = chloro, MeS = methylsulfanyl, CN = carbonitrile, Br = bromo, MeO = methoxy.

Key Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (EWGs) at position 6 (e.g., 4-bromophenyl in ) correlate with higher antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) compared to electron-donating groups (e.g., methoxyphenyl at 17.55% activity) . The target compound’s phenyl group at position 6 may result in moderate activity unless compensated by other substituents.

- Methylsulfanyl at position 4 is conserved across analogs, likely contributing to electron effects or hydrogen bonding capacity .

Steric and Lipophilic Considerations: The 4-methylbenzyl group at position 1 balances lipophilicity and steric hindrance compared to bulkier substituents like 4-tert-butylbenzyl (), which may impede molecular interactions .

Metabolic Stability :

- Trifluoromethyl groups (e.g., in ) improve metabolic stability due to resistance to oxidative degradation, whereas methylsulfanyl groups may undergo oxidation to sulfoxides/sulfones, altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。